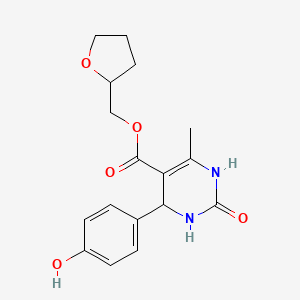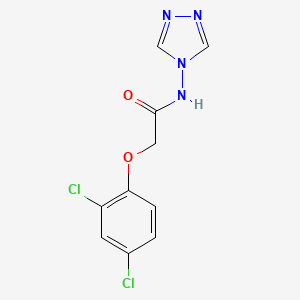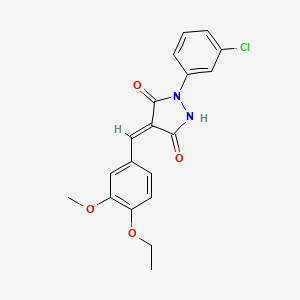![molecular formula C20H29FN2O3S B5173890 1-({1-[(4-fluorobenzyl)sulfonyl]-4-piperidinyl}carbonyl)-3,3-dimethylpiperidine](/img/structure/B5173890.png)
1-({1-[(4-fluorobenzyl)sulfonyl]-4-piperidinyl}carbonyl)-3,3-dimethylpiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-({1-[(4-fluorobenzyl)sulfonyl]-4-piperidinyl}carbonyl)-3,3-dimethylpiperidine is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is commonly referred to as Compound 1 and has been studied extensively for its mechanism of action, biochemical and physiological effects, and its potential advantages and limitations in laboratory experiments.
Mécanisme D'action
The mechanism of action of Compound 1 involves the inhibition of specific enzymes and proteins involved in the cell cycle, including cyclin-dependent kinases (CDKs) and polo-like kinases (PLKs). By inhibiting these enzymes and proteins, Compound 1 can disrupt the cell cycle and prevent the proliferation of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that Compound 1 can induce apoptosis, or programmed cell death, in cancer cells by activating specific pathways involved in cell death. Additionally, Compound 1 has been shown to inhibit angiogenesis, or the formation of new blood vessels, which is essential for the growth and spread of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Compound 1 in laboratory experiments is its specificity for targeting specific enzymes and proteins involved in the cell cycle. This specificity allows for more precise and targeted experiments, which can lead to more accurate results. However, one of the limitations of using Compound 1 in laboratory experiments is its potential toxicity, which can limit its use in certain experimental conditions.
Orientations Futures
There are several potential future directions for research involving Compound 1. One potential direction is the development of more potent and selective inhibitors of CDKs and PLKs, which could lead to more effective cancer treatments. Another potential direction is the investigation of the potential use of Compound 1 in combination with other cancer treatments, such as chemotherapy and radiation therapy, to enhance their effectiveness. Finally, further research is needed to investigate the potential use of Compound 1 in other diseases and conditions beyond cancer.
Méthodes De Synthèse
The synthesis of Compound 1 involves the reaction of 4-fluorobenzylamine with piperidine-4-carboxylic acid, followed by the addition of 3,3-dimethylbutyryl chloride and sulfonyl chloride. The resulting compound is then purified using column chromatography to obtain pure Compound 1.
Applications De Recherche Scientifique
Compound 1 has been studied extensively for its potential therapeutic applications, particularly in the field of oncology. Research studies have shown that Compound 1 has the potential to inhibit the growth and proliferation of cancer cells by targeting specific enzymes and proteins involved in the cell cycle.
Propriétés
IUPAC Name |
(3,3-dimethylpiperidin-1-yl)-[1-[(4-fluorophenyl)methylsulfonyl]piperidin-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29FN2O3S/c1-20(2)10-3-11-22(15-20)19(24)17-8-12-23(13-9-17)27(25,26)14-16-4-6-18(21)7-5-16/h4-7,17H,3,8-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATCJFWLYJQZAQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN(C1)C(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=C(C=C3)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-methyl-N-[(3-methyl-5-isoxazolyl)methyl]-5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinamine](/img/structure/B5173811.png)
![N~1~-allyl-N~2~-(3,4-dichlorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5173818.png)
![2-{5-[2-(4-bromophenyl)-2-cyanovinyl]-2-furyl}benzonitrile](/img/structure/B5173820.png)
![N-(5-{2-[(4-chlorophenyl)sulfonyl]ethyl}-1,3,4-thiadiazol-2-yl)-3,4,5-trimethoxybenzamide](/img/structure/B5173824.png)

![dibutyl [anilino(4-methoxyphenyl)methyl]phosphonate](/img/structure/B5173834.png)

![4-[4-(allyloxy)benzyl]morpholine hydrochloride](/img/structure/B5173850.png)
![2-benzyl-1-methyl-2-azaspiro[3.5]nonane hydrochloride](/img/structure/B5173852.png)

![1-(1H-pyrazol-1-ylacetyl)-4-{[4-(3-thienyl)-1H-1,2,3-triazol-1-yl]methyl}piperidine](/img/structure/B5173860.png)


![2-{[5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-6-nitro-1,3-benzothiazole](/img/structure/B5173880.png)